molecular formula C12H12O2 B1361855 4-(Cyclopent-1-en-1-yl)benzoic acid CAS No. 19936-21-1

4-(Cyclopent-1-en-1-yl)benzoic acid

Cat. No. B1361855
CAS RN: 19936-21-1
M. Wt: 188.22 g/mol
InChI Key: BWCBPFAOWPSQBS-UHFFFAOYSA-N
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Description

4-(Cyclopent-1-en-1-yl)benzoic acid, commonly referred to as CPBA, is an organic compound that is widely used in various scientific fields. It is a white, crystalline solid with a melting point of around 120°C. CPBA is a versatile compound with a wide range of applications, from synthetic organic chemistry to biochemistry.

Scientific Research Applications

Molecular and Crystal Structures

4-(Cyclopent-1-en-1-yl)benzoic acid, while not directly studied, is related to compounds such as 4-(ω-cyanoalkyloxy)benzoic acids. These compounds have been examined for their molecular and crystal structures using X-ray diffractometry. The research provides insights into the crystal structures and conformation of the cyanoalkoxy chain, contributing to our understanding of molecular arrangements and bonding characteristics (Zugenmaier, Bock, & Schacht, 2003).

Photovoltaic and Solar Cell Applications

Benzoic acid derivatives, including those similar to 4-(Cyclopent-1-en-1-yl)benzoic acid, are being explored for their potential in dye-sensitized solar cells. A study investigated electron-acceptors conjugated with benzoic acid derivatives, revealing their impact on energy level, light-harvesting ability, and photovoltaic parameters, demonstrating significant potential in renewable energy applications (Yang et al., 2016).

Coordination Polymers and Spectral Studies

Research into coordination polymers using benzoic acid derivatives shows how ligand modifications can influence the structures and properties of metal complexes. Such studies are essential in material science, specifically in designing materials with specific properties (Song et al., 2009).

Supramolecular Chemistry

Benzoic acid derivatives, similar to 4-(Cyclopent-1-en-1-yl)benzoic acid, are key in forming hydrogen-bonded supramolecular complexes. These complexes are significant in the study of liquid crystals and have potential applications in advanced material science (Alaasar & Tschierske, 2019).

Photoluminescence of Lanthanide Complexes

Studies on lanthanide complexes involving benzoic acid derivatives have revealed insights into their photophysical properties. These findings are crucial for developing materials with specific luminescent properties, which can be used in sensors and lighting technology (Kim, Baek, & Kim, 2006).

properties

IUPAC Name

4-(cyclopenten-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCBPFAOWPSQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298924
Record name 4-(cyclopent-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopent-1-en-1-yl)benzoic acid

CAS RN

19936-21-1
Record name NSC126981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyclopent-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube is added 4-iodobenzoic acid (5.0 g, 20.16 mmol), cyclopentene (17.8 mL, 2101.6 mmol), Et3N (8.4 mL, 60.48 mmol) in toluene (100 mL). It is purged with N2 for 15 min. Pd(OAc)2 (0.23 g, 1.01 mmol) and P(o-Tol)3 (0.61 g, 2.01 mmol) are added. The reaction is stirred at 120° C. overnight. It is diluted with EtOAc, washed with 1M HCl, H2O, and brine. Purification of the crude material by chromatography gives the title compound (2.63 g, 69%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
catalyst
Reaction Step Three
Yield
69%

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